(S)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride
Overview
Description
(S)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals due to its significant biological activities . This compound is of interest in medicinal chemistry and pharmaceutical research for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts such as gold(I) complexes and oxidizing agents like iodine(III) .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often employ multi-component reactions (MCRs) due to their efficiency and high yields. These reactions are typically carried out under reflux conditions in solvents like ethanol, utilizing catalysts such as ionic liquids .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Utilizes reducing agents to remove oxygen or add hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents such as hydrogen gas, and catalysts like gold(I) complexes . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
(S)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (S)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with antiproliferative effects.
Matrine: Known for its anti-inflammatory and anticancer activities.
Uniqueness
(S)-2-Methoxy-N-(piperidin-3-yl)acetamide hydrochloride is unique due to its specific structural features, such as the methoxy group and the piperidine ring, which confer distinct biological activities and synthetic utility .
Properties
IUPAC Name |
2-methoxy-N-[(3S)-piperidin-3-yl]acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3,(H,10,11);1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLSTUGMLUIQM-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCCNC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N[C@H]1CCCNC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349700-02-2 | |
Record name | Acetamide, 2-methoxy-N-(3S)-3-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349700-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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